Tert-butyl 3-ethenylmorpholine-4-carboxylate
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Overview
Description
Tert-butyl 3-ethenylmorpholine-4-carboxylate is an organic compound with the molecular formula C₁₁H₁₉NO₃. It is a morpholine derivative featuring a tert-butyl ester group and an ethenyl substituent. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-ethenylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and ethenyl reagents under controlled conditions. The reaction is often catalyzed by bases such as triethylamine or pyridine to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-ethenylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated morpholine derivatives.
Substitution: Amides or esters with different substituents.
Scientific Research Applications
Tert-butyl 3-ethenylmorpholine-4-carboxylate is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-ethenylmorpholine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ethenyl group can participate in binding interactions, while the ester group can undergo hydrolysis to release active metabolites. The compound’s effects are mediated through pathways involving these molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-ethylmorpholine-4-carboxylate: Similar structure but with an ethyl group instead of an ethenyl group.
Tert-butyl 4-(2-hydroxyethyl)morpholine-4-carboxylate: Contains a hydroxyethyl group.
Tert-butyl 3-methylmorpholine-4-carboxylate: Features a methyl group.
Uniqueness
Tert-butyl 3-ethenylmorpholine-4-carboxylate is unique due to its ethenyl group, which imparts distinct reactivity and binding properties compared to its analogs. This makes it valuable in specific synthetic and research applications where such reactivity is desired.
Properties
IUPAC Name |
tert-butyl 3-ethenylmorpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-5-9-8-14-7-6-12(9)10(13)15-11(2,3)4/h5,9H,1,6-8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYGIZIERKRSAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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